N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide
Overview
Description
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It has been evaluated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide
- N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-biphenylcarboxamide
Uniqueness
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide is unique due to the presence of both a benzoxazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it particularly interesting for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c1-12-13(19-21-15-7-2-3-9-16(15)25-19)6-4-8-14(12)22-20(26)23-18(24)17-10-5-11-27-17/h2-11H,1H3,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWCVEIVZJIOEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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